4-[1-(trifluoromethyl)cyclobutyl]aniline hydrochloride
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Overview
Description
4-[1-(trifluoromethyl)cyclobutyl]aniline hydrochloride is a chemical compound known for its unique structural features and potential applications in various fields. It is characterized by the presence of a trifluoromethyl group attached to a cyclobutyl ring, which is further connected to an aniline moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(trifluoromethyl)cyclobutyl]aniline hydrochloride typically involves the reaction of 4-(trifluoromethyl)aniline with cyclobutyl halides under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which employs palladium catalysts and boron reagents to form the desired carbon-carbon bonds . The reaction conditions are generally mild, and the process is known for its functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient catalytic systems and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[1-(trifluoromethyl)cyclobutyl]aniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
4-[1-(trifluoromethyl)cyclobutyl]aniline hydrochloride has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of biological pathways and interactions, particularly those involving fluorinated compounds.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[1-(trifluoromethyl)cyclobutyl]aniline hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The cyclobutyl ring provides structural rigidity, which can influence the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Similar Compounds
4-(trifluoromethyl)aniline: A related compound with a similar trifluoromethyl group but lacking the cyclobutyl ring.
4-(trialkylmethyl)anilines: Compounds with different alkyl groups attached to the aniline moiety, offering varied chemical properties.
Uniqueness
4-[1-(trifluoromethyl)cyclobutyl]aniline hydrochloride is unique due to the presence of both the trifluoromethyl group and the cyclobutyl ring, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications, particularly in fields requiring high stability and specific interactions.
Properties
CAS No. |
2731009-40-6 |
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Molecular Formula |
C11H13ClF3N |
Molecular Weight |
251.7 |
Purity |
95 |
Origin of Product |
United States |
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